3'-Azido-2',3'-dideoxyguanosine

Antiviral Potency HIV-1 Cytopathogenicity

3'-Azido-2',3'-dideoxyguanosine (AzddGuo) is a purine NRTI that retains potency (<2-fold IC50 shift) against HIV-1 harboring K65R, L74V, and M184V resistance mutations—a critical differentiator from first-line NRTIs that lose >10-fold activity. Its 3'-azido-2',3'-dideoxyribose modification on a guanosine base drives a distinct resistance pathway (L74V, F77L, L214F, K476N) and preserves cross-resistance sparing. Ideal for phenotypic resistance profiling, RT structure-function studies, benchmarking novel antivirals, and patent-backed HBV replication research.

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
CAS No. 66323-46-4
Cat. No. B1384153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxyguanosine
CAS66323-46-4
Synonyms3'-azido-2',3'-dideoxyguanosine
AZddG cpd
Molecular FormulaC10H12N8O3
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
InChIInChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1
InChIKeyHETOJIJPBJGZFJ-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Azido-2′,3′-dideoxyguanosine (CAS: 66323-46-4): A Nucleoside Reverse Transcriptase Inhibitor with a Differentiated Antiviral and Resistance Profile


3′-Azido-2′,3′-dideoxyguanosine (3′-azido-ddG, AzddGuo) is a synthetic nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [1]. It functions as a chain terminator of HIV-1 reverse transcriptase (RT)-mediated DNA synthesis following intracellular phosphorylation to its active triphosphate form, 3′-azido-ddGTP [1]. Distinct from the canonical anti-HIV agent zidovudine (AZT) and other in-class NRTIs, 3′-azido-ddG possesses a purine guanosine base combined with a 3′-azido-2′,3′-dideoxyribose sugar moiety, a structural feature that critically influences its antiviral potency, unique resistance selection pathway, and favorable cross-resistance profile [1].

Beyond Potency: Why 3′-Azido-2′,3′-dideoxyguanosine Cannot Be Interchanged with Closely Related Nucleoside Analogs


While many nucleoside reverse transcriptase inhibitors (NRTIs) share a common mechanism of action, generic substitution between 3′-azido-2′,3′-dideoxyguanosine and its closest analogs is precluded by quantifiable and significant differences in three critical parameters: intrinsic antiviral potency, the barrier to and mechanism of viral resistance, and the spectrum of cross-resistance with existing clinical mutations. For instance, although 3′-azido-ddG and 3′-azido-ddA differ only in their purine base (guanine vs. adenine), this single alteration results in a 2- to 5-fold difference in potency and a fundamentally different capacity for the virus to develop resistance [1]. Furthermore, the compound's activity against common NRTI-resistant HIV-1 strains, such as those harboring K65R, L74V, or M184V, is largely preserved, a property not uniformly shared across the NRTI class and one that directly impacts its scientific utility and potential procurement value [1].

Quantitative Comparator Evidence for 3′-Azido-2′,3′-dideoxyguanosine (AzddGuo)


Superior Potency Against Wild-Type HIV-1 Compared to 2′,3′-Dideoxyadenosine (ddAdo)

In a direct head-to-head comparison of anti-HIV-1 activity in MT-4 cells, 3′-azido-2′,3′-dideoxyguanosine (AzddGuo) demonstrated a 50% effective dose (ED50) of 1.4 μM for inhibiting HIV-induced cytopathogenicity. This represents a 4.6-fold increase in potency relative to the closely related purine analog 2′,3′-dideoxyadenosine (ddAdo), which exhibited an ED50 of 6.4 μM in the same assay [1]. This quantitative difference establishes AzddGuo as a significantly more potent agent against wild-type virus in this experimental system.

Antiviral Potency HIV-1 Cytopathogenicity

Enhanced Potency Against Wild-Type HIV-1 Relative to Abacavir (ABC)

A comprehensive study evaluating antiviral activity across multiple cell types found that the IC50 of 3′-azido-ddG ranged from 0.19 to 2.1 μM in primary human lymphocytes and HeLa and T-cell lines [1]. In a cross-study comparison, this activity was reported to be two- to fourfold more potent than that of the FDA-approved NRTI abacavir (ABC), and comparable to the potencies of didanosine (ddI), zalcitabine (ddC), stavudine (d4T), and tenofovir disoproxil fumarate (TDF) [1].

Antiviral Potency HIV-1 Drug Comparison

Preserved Activity Against Common NRTI-Resistant HIV-1 Mutants (K65R, L74V, M184V, TAMs)

A key differentiating feature of 3′-azido-ddG is its retained activity against HIV-1 variants harboring mutations that confer resistance to other NRTIs. In antiviral assays using recombinant viruses, the IC50 of 3′-azido-ddG changed by less than 2.0-fold against viruses containing the K65R, L74V, or M184V mutations, and by less than 3.5-fold against viruses with three or more thymidine analog mutations (TAMs) [1]. This is in stark contrast to many approved NRTIs, whose activity can be reduced by >10-fold against the same mutants, highlighting a superior resistance profile [1].

Drug Resistance Cross-Resistance HIV-1 NRTI

Differentiated Resistance Selection Pathway Compared to 3′-Azido-ddC

In vitro selection experiments reveal that 3′-azido-ddG selects for a distinct set of resistance mutations in HIV-1 reverse transcriptase (RT) compared to its pyrimidine analog, 3′-azido-ddC. Serial passage in the presence of 3′-azido-ddG resulted in a virus population that was 5.3-fold resistant and harbored mutations including L74V, F77L, and L214F in the polymerase domain, and K476N in the RNase H domain [1]. In contrast, 3′-azido-ddC selected for the V75I mutation, which conferred 5.9-fold resistance [1]. This demonstrates that the nucleoside base is a major determinant of the resistance mechanism, a critical insight for rational drug design and combination strategies.

Drug Resistance Resistance Mutations HIV-1 RT In Vitro Selection

Comparative Cytotoxicity and Selectivity Index Relative to ddAdo

While 3′-azido-ddG exhibits superior antiviral potency compared to 2′,3′-dideoxyadenosine (ddAdo), it also demonstrates proportionally higher cytotoxicity. The 50% cytotoxic dose (CD50) for 3′-azido-ddG is approximately 4.7 times lower than that of ddAdo. Consequently, the selectivity index (SI), calculated as the ratio of CD50 to ED50, is nearly identical for both compounds, with values of 136 for 3′-azido-ddG and 139 for ddAdo [1]. This indicates that the improved antiviral potency of 3′-azido-ddG is offset by increased cytotoxicity in this specific cellular context, a crucial consideration for experimental design.

Cytotoxicity Selectivity Index Safety Profile In Vitro

Intracellular Pharmacology: Triphosphate Half-Life

The antiviral efficacy of NRTIs is dependent on their intracellular conversion to active triphosphate metabolites and the persistence of these metabolites. 3′-azido-ddG is efficiently phosphorylated to 3′-azido-ddGTP in human lymphocytes, and this active metabolite exhibits an intracellular half-life of 9 hours [1]. While a direct comparator from the same study is not available for half-life, this parameter is a key determinant of dosing frequency and antiviral durability and is a critical piece of information for comparing 3′-azido-ddG to other NRTIs with well-characterized intracellular pharmacokinetics (e.g., tenofovir diphosphate t½ >60 h, lamivudine triphosphate t½ ~15-19 h).

Pharmacokinetics Intracellular Half-Life Triphosphate NRTI

Validated Application Scenarios for 3′-Azido-2′,3′-dideoxyguanosine in Antiviral Research and Development


In Vitro Studies of HIV-1 Harboring Common NRTI Resistance Mutations (K65R, L74V, M184V, TAMs)

3′-azido-ddG is optimally applied in experiments requiring a potent NRTI against HIV-1 strains that are resistant to first-line therapies. Its retained activity (<2.0-fold change in IC50) against viruses with K65R, L74V, or M184V mutations makes it a superior choice over many approved NRTIs that exhibit significant (>10-fold) loss of potency against these variants [1]. This scenario includes evaluating novel drug combinations against resistant viral panels or using the compound as a reference inhibitor in phenotypic resistance assays.

Mechanistic Studies of HIV-1 Reverse Transcriptase and Resistance Evolution

Due to its unique resistance mutation profile (e.g., selection of L74V, F77L, L214F, and K476N), 3′-azido-ddG serves as a specialized molecular probe for dissecting the structure-function relationships of HIV-1 RT [1]. Researchers can use this compound to select for and characterize novel RT variants, study the impact of RNase H domain mutations on drug susceptibility, and compare the evolutionary pathways of resistance between purine and pyrimidine NRTIs. Its distinct mechanism, involving discrimination at the nucleotide binding step, provides a model system distinct from excision-based resistance to AZT [1].

Comparative Studies of Antiviral Activity Across Diverse Cell Types

The well-characterized IC50 range of 3′-azido-ddG (0.19 to 2.1 μM) across primary human lymphocytes, HeLa cells, and T-cell lines makes it a valuable tool for comparative antiviral pharmacology [1]. This scenario is ideal for establishing baseline activity in new cellular models of HIV-1 infection or for benchmarking the potency of novel experimental compounds against a reference NRTI with a known spectrum of activity in multiple relevant cell systems.

Exploratory Research into Hepatitis B Virus (HBV) Inhibition

As documented in patent literature, 3′-azido-2′,3′-dideoxyguanosine is claimed for use in the treatment or prophylaxis of hepatitis B viral infections [1]. This provides a clear, patent-backed rationale for procuring the compound for in vitro studies investigating its activity against HBV. While detailed quantitative data against HBV comparators are limited, the patent establishes a distinct, non-HIV application area that differentiates it from many other NRTIs that lack such claims. Research in this scenario may involve evaluating its antiviral effect in HBV-replicating cell lines like HepG2.2.15.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.